

In-Depth Technical Guide: Characterization of (+)-Cedrol (InChI Key: ZNMAVDDTVQRISH-DZLUEKEQSA-N)

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Compound of Interest

Compound Name: *1(R),2(S)-epoxy Cannabidiol*

Cat. No.: *B10855901*

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive characterization of (+)-Cedrol, a sesquiterpene alcohol identified by the InChI Key ZNMAVDDTVQRISH-DZLUEKEQSA-N. (+)-Cedrol is a natural compound predominantly found in the essential oils of coniferous trees, such as cedarwood. This document summarizes its physicochemical properties, details its significant biological activities—including anticancer, anti-inflammatory, and antimicrobial effects—and elucidates the underlying molecular mechanisms and signaling pathways. Detailed experimental protocols for key biological assays and structured data tables for quantitative analysis are provided to support further research and development.

Compound Identification and Physicochemical Properties

(+)-Cedrol is a tricyclic sesquiterpene alcohol with a distinct woody aroma. Its unique structure and stereochemistry are precisely defined by its InChI Key.

Property	Value	Reference
IUPAC Name	(1S,2R,5S,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.0 ¹⁵]undecan-8-ol	
Molecular Formula	C ₁₅ H ₂₆ O	
Molecular Weight	222.37 g/mol	
CAS Number	77-53-2	
Appearance	White crystals or a pale yellow to yellow-green solid with a sweet, cedar-like aroma.	[1]
Melting Point	81 - 87 °C	[1][2][3]
Boiling Point	273 - 286 °C	[1][2][4]
Solubility	Soluble in ethanol, benzyl benzoate, and oils; slightly soluble in glycol and mineral oil.	[1][4]
Optical Rotation	+9.9° (c=5 in chloroform)	[1][4]
Vapor Pressure	0.000499 mmHg @ 23°C	[2]
Flash Point	81 °C	[2]
Log P	5.29	[2]

Biological Activities and Mechanism of Action

(+)-Cedrol exhibits a broad spectrum of pharmacological activities, positioning it as a compound of interest for therapeutic development.

Anticancer Activity

(+)-Cedrol has demonstrated significant cytotoxic effects against various cancer cell lines. Its anticancer mechanism involves the induction of cell cycle arrest and apoptosis, and the

modulation of key survival signaling pathways.

Key Mechanisms:

- **Induction of Apoptosis:** (+)-Cedrol triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. This is evidenced by the increased expression of Bax, cleaved caspase-9, FasL, and cleaved caspase-8, leading to the activation of the executioner caspase-3.
- **Cell Cycle Arrest:** The compound induces G0/G1 phase arrest in colorectal cancer cells by downregulating the expression of cell cycle regulators like CDK4 and cyclin D1.
- **Inhibition of Survival Pathways:** (+)-Cedrol suppresses the PI3K/Akt/mTOR and NF-κB signaling pathways, which are crucial for cancer cell proliferation and survival.
- **Lipid Raft Destabilization:** It can chemosensitize cancer cells by destabilizing plasma membrane lipid rafts.

Quantitative Anticancer Data:

Cell Line	Cancer Type	Assay	Endpoint	Result
HT-29	Colorectal Cancer	MTT	IC ₅₀	138.91 μM
CT-26	Colorectal Cancer	MTT	IC ₅₀	92.46 μM
A549	Lung Cancer	MTT	IC ₅₀	31.88 μM (24h), 14.53 μM (48h), 5.04 μM (72h)
K562	Leukemia	MTT	IC ₅₀	179.52 μM (48h)

Anti-inflammatory Activity

(+)-Cedrol possesses potent anti-inflammatory properties, demonstrated in both in vitro and in vivo models.

Key Mechanisms:

- **Cytokine Suppression:** It significantly reduces the production of pro-inflammatory cytokines such as TNF- α and IL-1 β .
- **Inhibition of Inflammatory Pathways:** (+)-Cedrol blocks the phosphorylation of ERK/MAPK and p65/NF- κ B signaling pathways in fibroblast-like synoviocytes, key pathways in inflammatory responses.[5]
- **Neutrophil Modulation:** It acts as a novel neutrophil agonist, inducing intracellular Ca²⁺ mobilization and subsequently desensitizing neutrophils to other stimuli, thereby inhibiting chemotaxis.[6]

Quantitative Anti-inflammatory Data:

Model	Assay	Treatment	Result
Human Neutrophils	fMLF-induced Chemotaxis	(+)-Cedrol	IC ₅₀ of 10.6 \pm 3.4 μ M
CFA-induced Arthritis in Rats	Paw Edema & Arthritis Score	10 and 20 mg/kg orally	Significant reduction
Collagen-induced Arthritis in Mice	Paw Swelling & Arthritis Score	Not specified	Significant amelioration

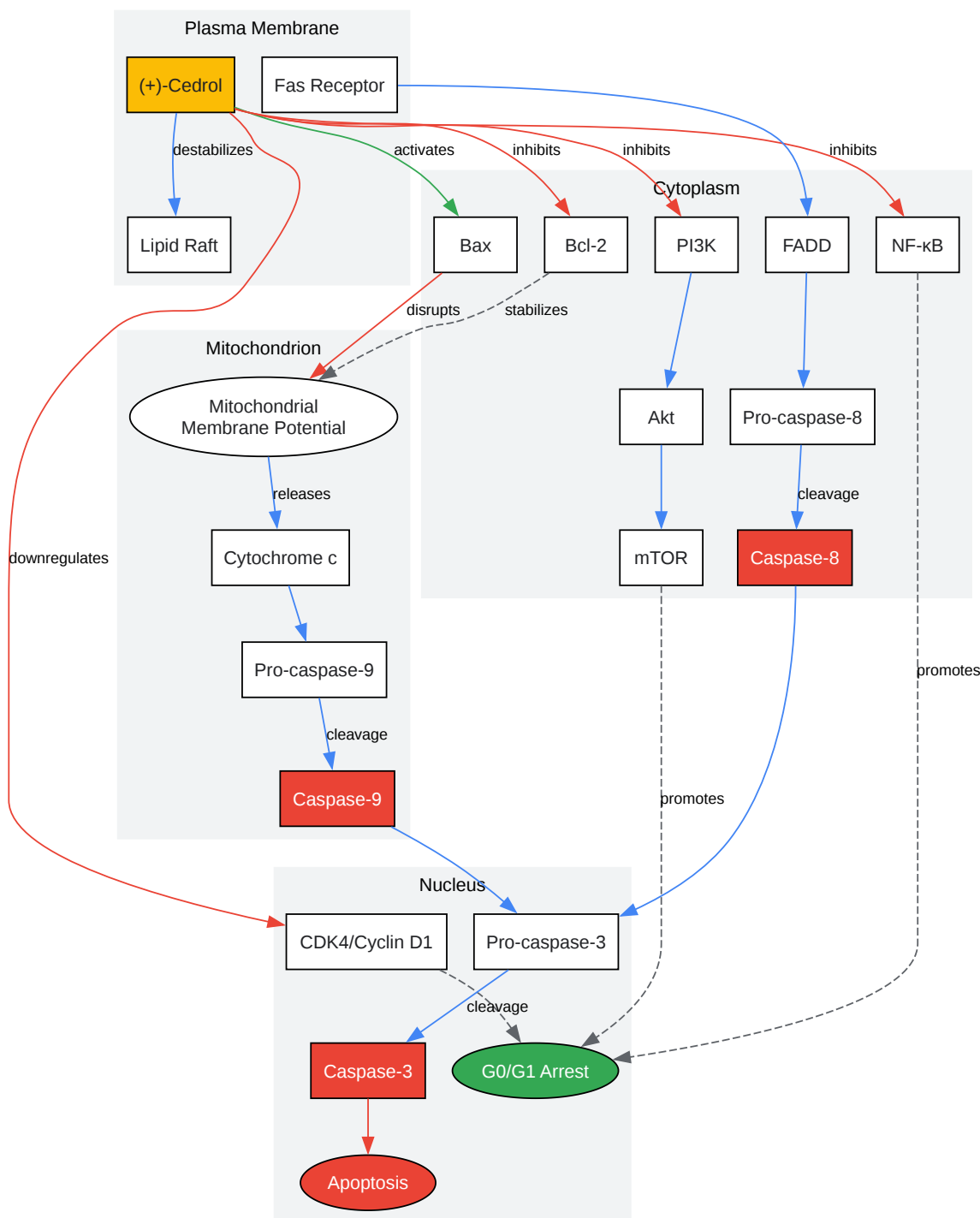
Antimicrobial and Other Activities

- **Antimicrobial:** The essential oil of *Cunninghamia lanceolata* var. *konishii*, with cedrol as its major component (58.3%), has shown strong growth suppression against Gram-positive bacteria and yeast, with MIC values ranging from 31.25 to 62.5 μ g/mL.[7]
- **Sedative and Anxiolytic:** Inhalation of cedrol has been shown to have a relaxing effect by increasing parasympathetic activity and reducing sympathetic activity.[8]

Signaling Pathways and Experimental Workflows

Anticancer Signaling Pathways of (+)-Cedrol

The anticancer effects of (+)-Cedrol are mediated through the modulation of several critical signaling cascades, leading to apoptosis and cell cycle arrest.

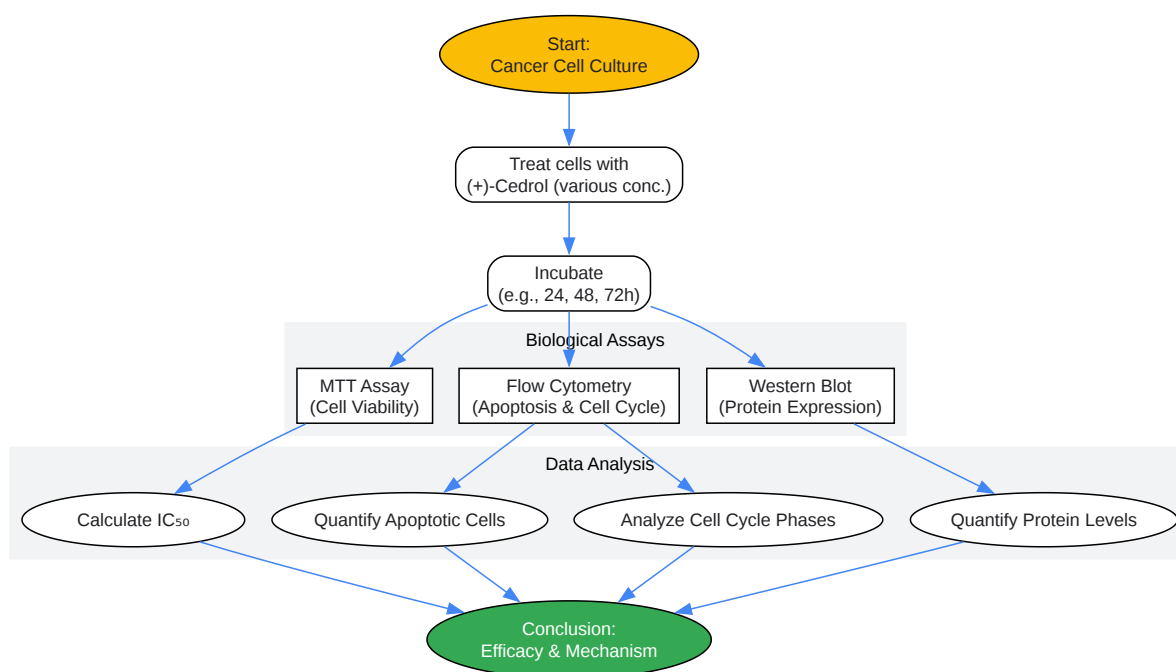


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Caption: Anticancer signaling pathways modulated by (+)-Cedrol.

Experimental Workflow for In Vitro Anticancer Evaluation

A typical workflow to assess the anticancer properties of (+)-Cedrol involves a series of cell-based assays.



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Caption: Experimental workflow for evaluating anticancer activity.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol assesses the effect of (+)-Cedrol on the metabolic activity of cancer cells, which is an indicator of cell viability.

- **Cell Seeding:** Plate cancer cells (e.g., HT-29, A549) in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well in 100 μL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO_2 atmosphere.[\[9\]](#)
- **Compound Treatment:** Prepare serial dilutions of (+)-Cedrol in culture medium. Replace the existing medium with 100 μL of medium containing various concentrations of (+)-Cedrol or vehicle control (e.g., DMSO).
- **Incubation:** Incubate the plates for desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO_2 .[\[9\]](#)
- **MTT Addition:** Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C .[\[9\]](#)
- **Formazan Solubilization:** Aspirate the medium and add 100 μL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[\[10\]](#)
- **Absorbance Reading:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC_{50} value.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells following treatment with (+)-Cedrol.

- **Cell Treatment:** Seed cells in 6-well plates and treat with various concentrations of (+)-Cedrol for a specified time (e.g., 48 hours).

- **Cell Harvesting:** Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.[\[11\]](#)
- **Staining:** Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[\[11\]](#)
- **Incubation:** Incubate the cells in the dark for 15 minutes at room temperature.
- **Flow Cytometry:** Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[\[11\]](#)

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify changes in the expression levels of specific proteins involved in signaling pathways affected by (+)-Cedrol.

- **Protein Extraction:** Treat cells with (+)-Cedrol, then lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[\[12\]](#)
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
- **SDS-PAGE:** Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[\[12\]](#)
- **Protein Transfer:** Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[\[12\]](#)
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, Caspase-3, Bcl-2, etc.) overnight at 4°C.[\[12\]](#)
- **Secondary Antibody Incubation:** Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., β -actin or GAPDH).

Synthesis and Sourcing

(+)-Cedrol is a naturally abundant compound, primarily sourced through the fractional distillation of cedarwood oil, followed by recrystallization.[1] While total synthesis routes for racemic cedrol have been developed, including methods involving intramolecular Diels-Alder reactions, the stereospecific synthesis of (+)-Cedrol is complex.[13] For research purposes, purified (+)-Cedrol is commercially available from various chemical suppliers.

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